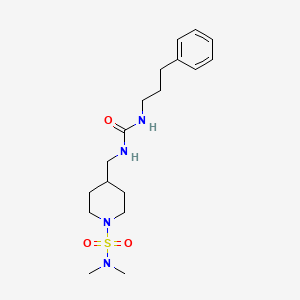

N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O3S/c1-21(2)26(24,25)22-13-10-17(11-14-22)15-20-18(23)19-12-6-9-16-7-4-3-5-8-16/h3-5,7-8,17H,6,9-15H2,1-2H3,(H2,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKSXYMXSHTUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NCCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-sulfonamide is a complex organic compound characterized by its unique structural features, including a piperidine ring, a urea moiety, and a phenylpropyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial, anti-inflammatory, and enzyme inhibitory effects.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide and piperidine structures often exhibit significant antimicrobial properties. The biological evaluation of related compounds has shown promising results against various bacterial strains. For instance, studies have demonstrated that derivatives with similar structural motifs can inhibit the growth of pathogens such as Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| Compound A | Salmonella typhi | 15 | 10 |

| Compound B | Bacillus subtilis | 18 | 8 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

In vitro studies have highlighted the anti-inflammatory potential of sulfonamide derivatives. For example, certain synthesized compounds demonstrated significant inhibition of inflammatory markers with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

| Compound Name | Inhibition (%) at 100 µg/mL | IC50 (µg/mL) |

|---|---|---|

| Compound C | 75 | 110 |

| Compound D | 80 | 111 |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of key enzymes. Studies on related piperidine derivatives have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease, with some compounds achieving IC50 values significantly lower than standard inhibitors .

Table 3: Enzyme Inhibition Activity

| Compound Name | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound E | Acetylcholinesterase | 2.14 |

| Compound F | Urease | 1.13 |

| This compound | TBD |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, leading to various pharmacological effects. The exact pathways remain to be fully elucidated but are under investigation in ongoing research.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar sulfonamide compounds. For example, one study synthesized a series of piperidine-based sulfonamides and evaluated their biological activities, revealing a correlation between structural modifications and enhanced biological efficacy .

Notable Findings

- Synthesis Techniques : Multiple synthetic routes have been explored for the efficient production of related compounds.

- Biological Assays : Comprehensive biological assays have confirmed the antimicrobial and anti-inflammatory properties of these compounds.

- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest favorable profiles for certain derivatives, warranting further investigation into their therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares structural homology with benzenesulfonamide-based urea derivatives reported in medicinal chemistry studies targeting cardiac myosin activation (Table 1). Key analogs include:

Key Observations:

Core Structure Impact :

- The piperidine-sulfonamide core in the target compound introduces steric and electronic differences compared to the benzenesulfonamide analogs (e.g., Compounds 13, 40, 41). Piperidine’s nitrogen atom may enhance solubility or alter binding interactions with cardiac myosin ATPase. However, direct activity data for the piperidine analog are unavailable, necessitating extrapolation from benzenesulfonamide analogs .

However, its Fractional Shortening (FS) and Ejection Fraction (EF) values are lower, indicating reduced in vivo efficacy . Compound 40 (1-methyl-3-phenylpropyl substituent) shows reduced CMA (52.3%) but significantly improved FS (38.96%) and EF (24.19%). Methyl branching may enhance metabolic stability or tissue penetration, improving functional outcomes despite lower enzymatic activation . Compound 41 (3-methyl-3-phenylpropyl) further reduces CMA (47.6%) and EF (15.47%), highlighting that substituent position critically affects activity.

Linker Length: The target compound’s methylene linker (vs. ethylene in analogs) shortens the distance between the ureido and sulfonamide groups.

Structure-Activity Relationship (SAR) Analysis

- Piperidine vs. Benzene Core : The piperidine ring may confer improved solubility due to its basic nitrogen, but its bulkier structure could hinder binding compared to planar benzenesulfonamide analogs.

- Methyl Branching on Urea : Methyl groups (e.g., in Compounds 40 and 41) reduce CMA but enhance FS/EF, suggesting a trade-off between enzymatic activation and functional efficacy.

- Linker Optimization : Ethylene linkers in analogs allow greater rotational freedom, which may facilitate optimal positioning of the ureido group for enzyme interaction.

Vorbereitungsmethoden

Sulfonylation of Piperidine

The piperidine ring is functionalized via reaction with sulfonyl chlorides. A representative protocol from and involves:

- Reagents : Piperidine, N,N-dimethylsulfamoyl chloride, triethylamine (TEA).

- Conditions : Dry dichloromethane (DCM), 0°C to room temperature, 12–24 hours.

- Mechanism : Nucleophilic substitution at sulfur (Scheme 1).

Procedure :

- Piperidine (1 eq) and TEA (1.2 eq) are dissolved in anhydrous DCM.

- N,N-Dimethylsulfamoyl chloride (1.05 eq) is added dropwise at 0°C.

- The mixture is stirred at room temperature, washed with water, and purified via silica chromatography.

Yield : 78–85%.

Characterization :

- IR : 1320 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

- ¹H NMR (CDCl₃) : δ 3.15 (s, 6H, N(CH₃)₂), 2.85–2.70 (m, 4H, piperidine H), 1.60–1.45 (m, 6H, piperidine CH₂).

Introduction of the Aminomethyl Group

Bromination and Nucleophilic Substitution

The 4-position of the piperidine is functionalized via a two-step process:

- Bromination : Using N-bromosuccinimide (NBS) and a radical initiator.

- Amination : Reaction with sodium azide followed by Staudinger reduction.

Alternative Route : Direct lithiation at the 4-position using LDA and quenching with formaldehyde.

Procedure :

- N,N-Dimethylpiperidine-1-sulfonamide (1 eq) is treated with LDA (2 eq) in THF at –78°C.

- Formaldehyde (1.2 eq) is added, followed by warming to room temperature.

- Workup yields 4-(hydroxymethyl)-N,N-dimethylpiperidine-1-sulfonamide, which is oxidized to the aldehyde and subjected to reductive amination.

Yield : 65–70% for the hydroxymethyl intermediate.

Urea Linkage Formation

Isocyanate Coupling

The urea group is introduced via reaction of 4-(aminomethyl)piperidine sulfonamide with 3-phenylpropyl isocyanate (Scheme 2):

- Reagents : 3-Phenylpropyl isocyanate, anhydrous K₂CO₃, dry acetone.

- Conditions : Room temperature, 24 hours.

Procedure :

- 4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide (1 eq) and K₂CO₃ (1.5 eq) are suspended in acetone.

- 3-Phenylpropyl isocyanate (1.1 eq) is added dropwise.

- The mixture is filtered, concentrated, and recrystallized from ethanol.

Phosgene-Free Urea Synthesis

An eco-friendly approach uses CO₂ and catalytic vanadium complexes:

- Reagents : 3-Phenylpropylamine, CO₂ (1 atm), VO(OiPr)₃ catalyst.

- Conditions : DMA solvent, 130°C, 15 hours.

Procedure :

- 4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide and 3-phenylpropylamine are heated with VO(OiPr)₃ under CO₂.

- The urea product is isolated via extraction and chromatography.

Optimization and Challenges

Regioselectivity in Sulfonylation

Competing reactions at the piperidine nitrogen are mitigated by using bulky sulfonyl chlorides and low temperatures.

Urea Coupling Efficiency

- Catalysts : Thiourea derivatives enhance reaction rates by stabilizing transition states.

- Solvents : Polar aprotic solvents (DMF, acetone) improve solubility of intermediates.

Spectral Validation

X-ray Crystallography

Crystals grown from ethyl acetate/hexane show:

Industrial-Scale Considerations

Q & A

Q. What are the critical considerations for optimizing the synthesis of N,N-dimethyl-4-((3-(3-phenylpropyl)ureido)methyl)piperidine-1-sulfonamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, such as temperature, solvent selection, and stoichiometry. For example:

- Urea linkage formation : Use carbodiimide coupling agents (e.g., DCC) to facilitate the reaction between amines and carbonyl groups, as demonstrated in sulfonamide derivative syntheses .

- Sulfonamide introduction : React piperidine derivatives with sulfonyl chlorides in aprotic solvents (e.g., dichloromethane) under inert atmospheres to minimize side reactions .

- Purification : Employ recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to isolate the target compound, ensuring >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation relies on complementary analytical techniques:

- NMR spectroscopy : Analyze and spectra to verify methyl groups (δ ~2.1–2.3 ppm for dimethylamine), urea NH protons (δ ~5.5–6.0 ppm), and sulfonamide SO signals .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] ion matching calculated mass).

- X-ray crystallography : Resolve 3D conformation for piperidine ring puckering and urea/sulfonamide spatial arrangement, if crystals are obtainable .

Advanced Research Questions

Q. What strategies are effective for elucidating the biological targets of this compound?

- Methodological Answer : Target identification involves:

- Computational docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina to prioritize enzymes with sulfonamide/urea-binding pockets (e.g., carbonic anhydrases, β-ketoacyl-ACP synthases) .

- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS analysis .

- Kinetic assays : Measure inhibition constants () for candidate targets (e.g., FabH enzyme inhibition assays for sulfonamide derivatives) .

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of this compound?

- Methodological Answer : SAR strategies include:

- Functional group modifications :

- Bioisosteric replacement : Substitute sulfonamide with phosphonamide or sulfamide groups to assess metabolic stability .

Q. What analytical approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Purity reassessment : Re-analyze compound batches using HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% that may skew bioactivity .

- Cellular context evaluation : Compare activity in different cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Metabolic stability testing : Use liver microsome assays to determine if rapid degradation (e.g., cytochrome P450-mediated) causes false negatives .

Methodological and Data Analysis Questions

Q. Which computational tools are most reliable for modeling the conformational flexibility of this compound?

- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model piperidine ring dynamics and urea/sulfonamide interactions. Software recommendations:

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Mechanistic validation requires:

- Gene knockout/knockdown : Use CRISPR-Cas9 to silence putative targets (e.g., FabH) and assess rescue of compound-induced phenotypes .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and purified target proteins .

- Transcriptomic profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.